4-Chlorobut-2-en-1-ol;formic acid

Descripción

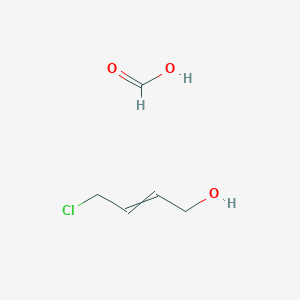

4-Chlorobut-2-en-1-ol is a chlorinated unsaturated alcohol with the molecular formula C₄H₇ClO. Its structure features a chlorine atom at the fourth carbon and a hydroxyl group at the first carbon of a but-2-en-1-ol backbone. This compound is notable for its reactive alkene and hydroxyl groups, which make it a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty polymers .

Formic acid (HCOOH), the simplest carboxylic acid, is a naturally occurring compound with a pungent odor, found in ant venom and certain industrial processes. It has a pKa of 3.75, making it stronger than acetic acid (pKa 4.76) and carbonic acid (pKa 6.37) . Formic acid is widely used in textile dyeing, leather tanning, and as a preservative.

Propiedades

Número CAS |

66660-21-7 |

|---|---|

Fórmula molecular |

C5H9ClO3 |

Peso molecular |

152.57 g/mol |

Nombre IUPAC |

4-chlorobut-2-en-1-ol;formic acid |

InChI |

InChI=1S/C4H7ClO.CH2O2/c5-3-1-2-4-6;2-1-3/h1-2,6H,3-4H2;1H,(H,2,3) |

Clave InChI |

VFUWJBJZSREFPD-UHFFFAOYSA-N |

SMILES canónico |

C(C=CCCl)O.C(=O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorobut-2-en-1-ol typically involves the chlorination of but-2-en-1-ol. This can be achieved through the reaction of but-2-en-1-ol with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Formic acid can be prepared by the hydrolysis of formamide or by the oxidation of methanol in the presence of a catalyst . Industrially, formic acid is produced by the reaction of carbon monoxide with methanol in the presence of a strong acid catalyst.

Análisis De Reacciones Químicas

Types of Reactions

4-Chlorobut-2-en-1-ol;formic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in 4-chlorobut-2-en-1-ol can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions to form different alcohols or alkanes.

Substitution: The chlorine atom in 4-chlorobut-2-en-1-ol can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

Oxidation: The major product is 4-chlorobut-2-en-1-one.

Reduction: The major products can include 4-chlorobutan-1-ol or butane.

Substitution: The major products depend on the nucleophile used, such as 4-hydroxybut-2-en-1-ol or 4-aminobut-2-en-1-ol.

Aplicaciones Científicas De Investigación

4-Chlorobut-2-en-1-ol;formic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated alcohols.

Medicine: The compound is studied for its potential use in the synthesis of pharmaceuticals.

Industry: It is used in the production of polymers and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-chlorobut-2-en-1-ol;formic acid involves its interaction with various molecular targets and pathways. The hydroxyl group in 4-chlorobut-2-en-1-ol can form hydrogen bonds with enzymes and other proteins, affecting their activity. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities .

Comparación Con Compuestos Similares

Key Observations :

- Chlorinated alkenols generally exhibit higher reactivity in nucleophilic substitution and elimination reactions compared to non-chlorinated analogues due to the electron-withdrawing chlorine atom.

Formic Acid vs. Acetic Acid: A Comparative Analysis

Key Observations :

- Formic acid’s higher acidity and reactivity make it suitable for applications requiring strong reducing or acidic conditions, such as in dyeing processes .

- Acetic acid’s stability and lower corrosiveness favor its use in food and pharmaceutical industries .

Synergistic Use of 4-Chlorobut-2-en-1-ol and Formic Acid

- Esterification : Formic acid could esterify the hydroxyl group of 4-Chlorobut-2-en-1-ol, forming a chlorinated ester with applications in fragrances or plasticizers.

- Catalytic Reactions : Formic acid’s reducing properties might facilitate hydrogenation or dechlorination of 4-Chlorobut-2-en-1-ol in synthetic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.